1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene
Description
Historical Context and Nomenclature
The compound is commonly known as hexamethyl Dewar benzene (B151609). nist.gov This name originates from its structural relationship to "Dewar benzene" (bicyclo[2.2.0]hexa-2,5-diene), a hypothetical structure for benzene proposed by James Dewar in 1869. wikipedia.org While Dewar postulated this structure, he did not champion it as the true structure of benzene, supporting the now-accepted Kekulé structure. wikipedia.org The parent Dewar benzene was first synthesized in 1963 by Eugene van Tamelen. wikipedia.org
The hexamethyl derivative was first successfully synthesized in 1967 by Schäfer and Hellmann. The synthesis was achieved through the bicyclotrimerization of 2-butyne (B1218202) (dimethylacetylene) in the presence of aluminium chloride. wikiwand.comorgsyn.org This preparation method was notable as it provided the first route for a large-scale preparation of a Dewar benzene derivative. orgsyn.org The systematic IUPAC name for this compound is 1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene. wikipedia.org
| Name Type | Name |
|---|---|
| IUPAC Name | This compound |
| Common Name | Hexamethyl Dewar Benzene |
Isomeric Relationship to Aromatic Systems
This compound is a valence isomer of the aromatic compound hexamethylbenzene (B147005). Valence isomers are constitutional isomers that can interconvert through pericyclic reactions. wikipedia.org In this case, the bicyclic, non-aromatic, and strained structure of hexamethyl Dewar benzene can rearrange to form the planar, aromatic, and thermodynamically more stable hexamethylbenzene. osti.govresearchgate.net
Unlike the flat, hexagonal ring of hexamethylbenzene, the structure of hexamethyl Dewar benzene is not planar. wikipedia.orgwikiwand.com The two four-membered cyclobutene (B1205218) rings are fused together at an angle. wikipedia.org This strained arrangement is significantly less stable than its aromatic isomer. The conversion of the parent Dewar benzene to benzene is a slow thermal process because it is forbidden by orbital symmetry rules. wikipedia.org However, the isomerization of hexamethyl Dewar benzene to hexamethylbenzene can be catalyzed by transition metals, such as rhodium complexes. researchgate.netacs.org This relationship and interconversion are central to its chemistry, particularly in its use as a starting material for synthesizing certain organometallic compounds. wikipedia.orgwikiwand.com
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexamethylbicyclo[2.2.0]hexa-2,5-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-7-8(2)12(6)10(4)9(3)11(7,12)5/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNQQZMIWZPGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C1(C(=C2C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227240 | |
| Record name | Bicyclo(2.2.0)hexa-2,5-diene, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7641-77-2 | |
| Record name | 1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7641-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.0)hexa-2,5-diene, hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007641772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.0)hexa-2,5-diene, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6-hexamethylbicyclo(2,2,0)hexa-2,5-diene | |
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Synthesis Methodologies and Strategies
Direct Synthetic Routes
Direct synthetic routes to 1,2,3,4,5,6-hexamethylbicyclo[2.2.0]hexa-2,5-diene primarily involve the construction of the bicyclo[2.2.0]hexa-2,5-diene core from acyclic precursors or the isomerization of an aromatic isomer.
Bicyclotrimerization Approaches
A significant and practical method for the synthesis of hexamethyl Dewar benzene (B151609) is the bicyclotrimerization of 2-butyne (B1218202) (dimethylacetylene). wikipedia.orgwikipedia.org This reaction is catalyzed by aluminum chloride and provides a direct route to the desired bicyclic system. orgsyn.orgorgsyn.org The procedure involves the reaction of 2-butyne with a suspension of aluminum trichloride in a suitable solvent like benzene. orgsyn.orgorgsyn.org This method is notable for being the first available for a large-scale preparation of a Dewar benzene derivative. orgsyn.org
The reaction proceeds by adding a solution of 2-butyne in cold, dry benzene to a vigorously stirred suspension of aluminum trichloride. orgsyn.org The temperature of the reaction mixture is maintained between 30 and 40°C during the addition. orgsyn.org After the addition is complete, stirring is continued for several hours at the same temperature. orgsyn.org The catalyst is then decomposed by pouring the reaction mixture onto crushed ice. orgsyn.org The organic layer is separated, washed, dried, and concentrated to give the crude product, which is then purified by distillation under reduced pressure. orgsyn.orgorgsyn.org
Detailed findings from a representative bicyclotrimerization synthesis are presented in the table below.
| Parameter | Value |
| Reactants | 2-Butyne, Aluminum trichloride |
| Solvent | Benzene |
| Reaction Temperature | 30–40°C |
| Yield | 38–50% |
| Boiling Point | 43°C/10 mm |
| Melting Point | 7–8°C |
| Refractive Index (nD20) | 1.4480 |
| 1H NMR (CDCl3) δ | 1.07 (s, 6 H), 1.58 (s, 12 H) |
Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org
An intermediate in this bicyclotrimerization is a dimeric complex of AlCl₃ with tetramethylcyclobutadiene, which has been isolated. orgsyn.orgorgsyn.org The addition of different alkynes to this complex offers a synthetic pathway to a variety of substituted Dewar benzenes. orgsyn.orgorgsyn.org
Photochemical Isomerization of Aromatic Precursors
Photochemical isomerization represents another key strategy for the synthesis of Dewar benzenes. orgsyn.org This method generally involves the irradiation of the corresponding benzene isomer to induce a valence isomerization to the bicyclo[2.2.0]hexa-2,5-diene structure. wikipedia.orgorgsyn.org While the parent Dewar benzene was first synthesized via photoisomerization of a cis-1,2-dihydro derivative of phthalic anhydride followed by oxidation, the direct photoisomerization of benzene itself is also possible, albeit with a low quantum yield. wikipedia.orgacs.orgrsc.org
The first synthesis of any compound containing a Dewar benzene core, a tri-tert-butyl derivative, was achieved through the photoisomerization of the corresponding benzene derivative in 1962. wikipedia.org For this compound, the precursor would be hexamethylbenzene (B147005). The photoisomerization is a reversible process induced by photoexcitation. wikipedia.org The process involves the absorption of light energy, leading to an excited state that can then rearrange to the Dewar benzene structure. oit.edu However, hexamethyl Dewar benzene can also undergo thermal isomerization back to the more stable hexamethylbenzene. acs.org
Derivatization Strategies
Derivatization strategies involve the chemical modification of the pre-formed this compound to introduce new functional groups or to induce rearrangements to other cyclic systems.
Functionalization of the Bicyclo[2.2.0]hexa-2,5-diene Skeleton
The strained double bonds of hexamethyl Dewar benzene are susceptible to various chemical transformations, allowing for the functionalization of the bicyclic skeleton.
One notable reaction is epoxidation. One or both of the alkene functionalities can be epoxidized using peroxy acids like m-chloroperbenzoic acid (mCPBA) or other oxidizing agents such as dimethyldioxirane (DMDO). wikipedia.orgorgsyn.org The use of DMDO allows for the controlled formation of either the mono- or diepoxide, with the oxygen atoms adding to the exo face of the bicyclic framework. wikipedia.org When peracids are used, the acidic byproduct can catalyze the rearrangement of the initially formed epoxide. wikipedia.org
Another significant derivatization is the rearrangement to cyclopentadiene (B3395910) structures. wikipedia.org Hexamethyl Dewar benzene undergoes a rearrangement reaction in the presence of hydrohalic acids to yield a pentamethylcyclopentadiene derivative. wikipedia.orgorgsyn.org This reactivity has been harnessed for the synthesis of important ligands in organometallic chemistry. For instance, reaction with rhodium or iridium salts in methanol leads to the formation of the pentamethylcyclopentadienyl rhodium dichloride dimer ([CpRhCl₂]₂) and the corresponding iridium dimer. wikipedia.org This makes hexamethyl Dewar benzene a useful starting material for various pentamethylcyclopentadienyl (Cp) organometallic compounds. wikipedia.org
The hydrogenation of hexamethyl Dewar benzene has also been studied. researchgate.net Depending on the reaction conditions and catalysts, it can be selectively hydrogenated to the corresponding dihydro or tetrahydro derivatives, with the bicyclic structure being preserved. researchgate.net
| Reaction Type | Reagents | Product Type |
| Epoxidation | m-Chloroperbenzoic acid (mCPBA), Dimethyldioxirane (DMDO) | Mono- or diepoxide |
| Rearrangement | Hydrohalic acids, Rhodium/Iridium salts in methanol | Pentamethylcyclopentadiene derivatives, Organometallic Cp* complexes |
| Hydrogenation | H₂ with transition metal catalysts | Dihydro- or tetrahydro-hexamethylbicyclo[2.2.0]hexane derivatives |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural determination of organic molecules. For 1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene, ¹H NMR spectroscopy provides a clear and simple spectrum that is highly informative of the molecule's symmetry.
The structure possesses two distinct sets of methyl groups: those attached to the bridgehead carbons (C1 and C4) and those attached to the olefinic carbons (C2, C3, C5, and C6). This differentiation leads to two distinct signals in the ¹H NMR spectrum. The six protons of the two bridgehead methyl groups appear as a single resonance, while the twelve protons of the four olefinic methyl groups give rise to a second, more intense, singlet.
A typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows the following chemical shifts:
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Bridgehead Methyl Protons (C1-CH₃, C4-CH₃) | 1.07 | Singlet | 6H |
| Olefinic Methyl Protons (C2, C3, C5, C6-CH₃) | 1.58 | Singlet | 12H |
Data sourced from Organic Syntheses Procedure.
The appearance of two sharp singlets confirms the high degree of symmetry in the molecule and is consistent with the bicyclo[2.2.0]hexa-2,5-diene framework. The upfield shift of the bridgehead methyl protons compared to the olefinic ones is expected due to the differing electronic environments of the sp³-hybridized bridgehead carbons versus the sp²-hybridized olefinic carbons.
Deuteration Studies for Mechanistic Insights
Deuterium (B1214612) labeling is a powerful technique for tracing the pathways of chemical reactions and elucidating reaction mechanisms. In studies related to hexamethyl Dewar benzene (B151609), deuteration has been employed to understand the stereochemistry and mechanism of subsequent reactions.
For instance, hexamethyl Dewar benzene can be quantitatively hydrogenated while preserving the bicyclic structure. researchgate.net In a relevant study, the corresponding dideutero compound was prepared by the catalytic addition of deuterium gas. This deuterated analog, 1,2,3,4,5-endo,6-endo-hexamethyl-exo,exo-5,6-dideuteriobicyclo[2.2.0]hex-2-ene, serves as a stereochemically defined starting material for further mechanistic investigations. researchgate.net
When this deuterated bicyclohexene is protonated (or deuterated) with a superacid, it forms hexamethylcyclohexenyl cations. The specific location of the deuterium atoms in the final product, as determined by NMR spectroscopy, provides unambiguous proof of the ion's structure and offers insights into the mechanism of its formation, including the stereospecificity of the protonation step. researchgate.netresearchgate.net These studies showcase how isotopic labeling, originating from the parent Dewar benzene structure, is crucial for understanding the intricate details of cationic rearrangements.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Cations
The radical cation of hexamethyl Dewar benzene (HMDB•+) is a key intermediate in its electron-transfer reactions and its photoinitiated isomerization to hexamethylbenzene (B147005). Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in detecting and characterizing this transient species.
When HMDB is oxidized, for example by radiolysis in cryogenic matrices or by chemical oxidants, its radical cation is formed and can be observed by EPR. illinois.edunih.gov The room temperature EPR spectrum is characterized by a distinctive 13-line pattern with binomial intensities. illinois.edu This pattern is a result of the hyperfine coupling of the unpaired electron with twelve equivalent protons.
Key EPR spectroscopic parameters for the HMDB•+ radical cation are summarized below:
| Parameter | Value | Interpretation |
| g-factor | ~2.0025 | Typical for organic free radicals. |
| Hyperfine Coupling Constant (A) | ~10.7 G | Coupling to 12 equivalent protons. |
Data sourced from the Journal of the Chemical Society, Chemical Communications. illinois.edunih.gov
The observation of coupling to 12, rather than all 18, methyl protons is significant. It indicates that the unpaired electron spin density is primarily localized on the π-system involving four of the methyl-substituted carbons, and that rapid rotation of these four methyl groups on the EPR timescale makes all 12 protons equivalent. This is consistent with theoretical calculations which predict a ground state of ²B₂ symmetry for the radical cation. pdx.edu In this state, the molecule is distorted, placing the spin density on the four olefinic carbons and leaving the bridgehead positions with little to no spin density.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules and is particularly useful for monitoring photochemical reactions. Hexamethyl Dewar benzene undergoes a clean and efficient photochemical valence isomerization to the thermodynamically more stable hexamethylbenzene upon UV irradiation.
The course of this photoisomerization can be monitored by UV-Vis spectroscopy. As the reaction proceeds, the absorption spectrum of the solution changes, reflecting the disappearance of the Dewar benzene reactant and the appearance of the aromatic product. A study of the irradiation of Dewar benzene at 240 nm shows the clear production of benzene. A key feature observed during this process is an isobestic point at 206 nm, which indicates a clean conversion from one absorbing species to another with no significant accumulation of intermediates.
The National Institute of Standards and Technology (NIST) Chemistry WebBook confirms the availability of UV/Visible spectrum data for hexamethyl Dewar benzene, which is essential for such photochemical investigations. nist.gov The study of these electronic transitions is crucial for understanding the mechanism of this energy-storage and release system. nih.gov
X-ray Diffraction Analysis of Related Structures
While an X-ray crystal structure of this compound itself has not been reported, likely due to its low melting point, X-ray diffraction studies on closely related, solid derivatives have provided invaluable insight into the geometry of the bicyclo[2.2.0]hexa-2,5-diene core. The strained nature of this skeleton, featuring a fusion of two cyclobutene (B1205218) rings, results in significant deviations from standard bond lengths and angles.
Notable X-ray crystallographic analyses of related structures include:
Pentafluorophenyltris(trimethylsilyl)bicyclo[2.2.0]hexa-2,5-diene : The crystal structure of this substituted Dewar benzene derivative was determined, confirming the bicyclic core. The central C-C bond that joins the two four-membered rings is a key feature of this strained system. nih.gov
Dication of Hexamethylbenzene (C₆(CH₃)₆²⁺) : A particularly fascinating related structure is the dication formed by dissolving the monoepoxide of hexamethyl Dewar benzene in magic acid. X-ray crystallographic analysis of its hexafluoroantimonate salt confirmed a pentagonal pyramidal structure, where an apical carbon is bonded to the five carbons of the base. wikipedia.org This highlights the dramatic structural rearrangements that can be accessed from the Dewar benzene framework.
Other Bicyclo[2.2.0]hexane Derivatives : Crystal structures of various hydrogenated or otherwise functionalized derivatives of the bicyclo[2.2.0]hexane system have been reported. researchgate.net These structures consistently show the characteristic folded geometry of the cis-fused four-membered rings, providing a model for the bond angles and conformations within the parent diene.
These analyses of related compounds confirm the highly strained, non-planar geometry of the Dewar benzene skeleton, which is the underlying reason for its unique chemical and physical properties.
Reaction Mechanisms and Reactivity Pathways
Valence Isomerization to Hexamethylbenzene (B147005)
The conversion of 1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene, commonly known as hexamethyl Dewar benzene (B151609), to the thermodynamically more stable hexamethylbenzene is a key reaction pathway. This isomerization can be initiated thermally, photochemically, or through quantum amplified mechanisms. The significant release of ring strain, coupled with the gain in aromaticity, makes this valence-bond isomerization a highly favorable process. acs.orgresearchgate.net
The thermal conversion of Dewar benzene derivatives back to their stable benzene isomers is a well-studied electrocyclic ring-opening reaction. researchgate.net The isomerization from hexamethyl Dewar benzene to hexamethylbenzene is a thermodynamically favorable process, driven by a release of approximately 60 kcal/mol of strain energy. acs.orgchemrxiv.org The kinetics of this thermal rearrangement can be influenced by substituents. For some derivatives, minor changes in substituents have been shown to have profound effects on the rate of isomerization. researchgate.netresearchgate.net In one study, the rate of thermal isomerization for a specific derivative was found to be the same in both a fluid solution and a solid polymer matrix, which suggests a low volume of activation for the reaction. researchgate.net
Computational studies on the parent Dewar benzene suggest a complex reaction pathway involving a Möbius benzene intermediate and two distinct transition states. comporgchem.com While the first transition state's energy aligns well with experimental observations, the second transition state is slightly higher in energy, making it the rate-limiting step. comporgchem.com Molecular dynamics simulations, however, indicate that the Möbius benzene intermediate may be bypassed during the reaction. comporgchem.com
Table 1: Activation Parameters for Thermal Isomerization
| Parameter | Value | Reference |
|---|---|---|
| Thermodynamic Driving Force | ~60 kcal/mol | acs.orgchemrxiv.org |
| Apparent Activation Energy (e-beam induced) | 0.8 kcal/mol | acs.orgchemrxiv.org |
| Apparent Activation Energy (mechanochemical) | 0.6 kcal/mol | acs.orgchemrxiv.org |
| Apparent Activation Energy (CAN oxidant) | 6 kcal/mol | chemrxiv.org |
Note: Activation energies can vary significantly depending on the initiation method.
The isomerization of hexamethyl Dewar benzene can also be achieved through photochemical methods. These reactions can be initiated directly by UV light or indirectly through photosensitization, where a sensitizer molecule absorbs light and transfers the energy to the Dewar benzene molecule. proquest.com
Triplet-sensitized isomerization is a particularly notable pathway. bohrium.com In this process, a sensitizer with a high triplet energy is excited and then transfers its energy to a ground-state Dewar benzene molecule, promoting it to its triplet state. This excited molecule then isomerizes to the excited triplet state of hexamethylbenzene, which can continue a chain reaction. bohrium.comnih.gov This process is a key component of quantum amplified isomerization.
Quantum Amplified Isomerization (QAI) describes a highly efficient, photoinitiated ring-opening that proceeds via a radical cation chain mechanism, resulting in a high quantum yield. researchgate.netnih.gov This means that a single photon absorption can lead to the isomerization of many Dewar benzene molecules. bohrium.com
The mechanism involves an adiabatic reaction where the photoproduct, hexamethylbenzene, is formed in an excited triplet state (HB*). nih.gov This excited product is a competent energy donor and can transfer its triplet energy to another ground-state hexamethyl Dewar benzene molecule (DB), thereby propagating the chain. bohrium.comnih.gov
HB* + DB → HB + DB*
The efficiency of this quantum chain reaction is significantly higher in the crystalline solid state compared to in solution. bohrium.com This is attributed to energy transfer occurring through an exciton delocalization mechanism in crystals, which is more efficient than the diffusion-mediated energy transfer that limits the chain length in solution. bohrium.com Quantum yields (ΦQC), which represent the number of photoproducts formed per photon absorbed, have been reported to be around 76 in acetonitrile (B52724) solution, while in crystalline suspensions, they can reach values between 100 and 300. bohrium.com
Radical and Radical Ion Reactions
The involvement of radical cations is central to many of the reactivity pathways of hexamethyl Dewar benzene, particularly in the context of QAI and electron transfer-initiated processes.
The radical cation of hexamethyl Dewar benzene (HMD•+) has been generated and studied, often in cryogenic matrices. researchgate.netresearchgate.net When generated by γ-rays in a solid CFC13 matrix at 77K, the HMD•+ shows hyperfine coupling consistent with the 2B2 electronic state. researchgate.net Upon gentle warming (annealing) to 140 K, this radical cation undergoes a ring-opening rearrangement to form the hexamethylbenzene radical cation (HMB•+). researchgate.net
Computational studies using density functional theory (DFT) and complete active-space self-consistent field (CASSCF) calculations have provided a detailed picture of this ring-opening process. researchgate.netnih.gov The reaction begins with the formation of the radical cation, which is followed by a decrease in the flap dihedral angle of the bicyclo[2.2.0]hexane core. nih.gov The system then passes through a rate-limiting transition state to a second, more stable radical cation intermediate that has an elongated transannular C-C bond. nih.gov This intermediate proceeds through a conrotatory-like pathway to yield the final hexamethylbenzene radical cation. nih.gov The process involves transitions between different potential energy surfaces, characterized by conical intersections where the doublet surfaces are degenerate. researchgate.netnih.gov
The isomerization of hexamethyl Dewar benzene can be catalyzed by both ground-state and excited-state electron acceptors. researchgate.netacs.org These reactions are believed to proceed through the formation of an exciplex (an excited-state complex between the Dewar benzene and the acceptor). researchgate.net
Cyclic voltammetry studies have shown that the oxidation of hexamethyl Dewar benzene and hexamethylbenzene occur at very similar potentials (1.58 V and 1.62 V vs SCE, respectively). acs.orgchemrxiv.org This suggests that electron transfer between the product radical cation and a neutral reactant molecule could be reversible. acs.org However, both experimental and theoretical work support a strongly unidirectional hole transfer from the hexamethylbenzene radical cation (HMB•+) to a neutral hexamethyl Dewar benzene molecule (HMD). researchgate.net
HMB•+ + HMD → HMB + HMD•+
This efficient hole transfer is a key step in propagating the chain reaction in QAI, as the newly formed HMD•+ can then rearrange as described above. chemrxiv.org The efficiency of this process is related to the unusual stability of the two identified radical cation intermediates of hexamethyl Dewar benzene. nih.gov Investigations into electron-transfer theory have been applied to understand the limiting effects of back-electron transfer in this system. nih.gov Under exposure to a 300 keV electron beam, crystals of a Dewar benzene derivative have been shown to facilitate a radical-cation chain reaction with an amplification factor of up to approximately 90,000. acs.org
Table 2: Electrochemical Data
| Compound | Oxidation Potential (E p/2 vs. SCE in MeCN) | Reference |
|---|---|---|
| Hexamethyl Dewar Benzene Derivative (1) | 1.58 V | acs.orgresearchgate.netchemrxiv.org |
| Hexamethylbenzene Derivative (2) | 1.62 V | acs.orgchemrxiv.org |
Hydrogen Atom Abstraction
The reactivity of this compound towards radical-initiated hydrogen atom abstraction has been investigated using electron paramagnetic resonance (EPR) spectroscopy. When subjected to photochemically generated tert-butoxyl radicals, the compound undergoes the abstraction of an allylic hydrogen atom from one of the methyl groups. This process results in the formation of a stable allylic radical, which has been observed over a wide temperature range from 150 K to 375 K. The EPR spectrum of this radical is characterized by specific hyperfine coupling constants. canada.ca
Interestingly, the same allylic radical is also generated when starting from hexamethylprismane under similar conditions, even at temperatures as low as 140 K. The formation of the radical from the prismane isomer is proposed to occur through a mechanism involving two sequential cyclopropylcarbinyl ring-opening rearrangements, highlighting the interconnected reactivity pathways of these valence isomers. canada.ca
Table 1: EPR Spectral Data for the Allylic Radical from Hexamethyl Dewar Benzene
| Parameter | Value |
|---|---|
| g-factor | 2.00264 |
| aH(2 H) | 12.40 G |
| aH(3 H) | 15.48 G |
Rearrangement Reactions
This compound undergoes notable rearrangement reactions when treated with acids. orgsyn.org In the presence of hydrohalic acids, it rearranges to form a pentamethylcyclopentadiene derivative. en-academic.comwikipedia.org This reactivity has been harnessed for the synthesis of pentamethylcyclopentadienyl (Cp) organometallic compounds. For example, reaction with rhodium or iridium salts in methanol yields the corresponding [CpMCl2]2 dimers. wikipedia.org
A more profound rearrangement occurs when the monoepoxide of hexamethyl Dewar benzene is dissolved in superacids like magic acid (FSO3H-SbF5). This treatment facilitates the removal of the oxygen atom and results in the formation of the hexamethylbenzene dication, [C6(CH3)6]2+. X-ray crystallographic analysis of its hexafluoroantimonate salt confirmed that this dication possesses a unique pentagonal pyramidal structure, with an apical carbon atom bonded to one methyl group and five basal carbon atoms. wikipedia.orgresearchgate.net
The thermal rearrangement of Dewar benzene derivatives to their corresponding aromatic isomers is a well-studied process. For this compound, the potential energy surface for this transformation differs from that of the unsubstituted Dewar benzene. scispace.com The electrocyclic ring-opening of the hexamethyl derivative leads to the formation of a strained trans-conformation of hexamethylbenzene. scispace.com
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism of the skeletal rearrangement of substituted Dewar benzenes to biaryl products. scispace.comnih.govresearchgate.net These studies indicate that the reaction proceeds through a thermally allowed conrotatory electrocyclic ring-opening. Two distinct transition states are proposed to be involved in this rearrangement pathway. scispace.comnih.gov The calculated free energies of activation from these theoretical models show excellent agreement with experimental kinetic data. nih.govresearchgate.net
Addition Reactions
The addition of hydrogen to this compound can be achieved through both heterogeneous and homogeneous catalysis, with the stereochemical outcome being highly dependent on the reaction conditions. researchgate.net
Heterogeneous Hydrogenation: The heterogeneous hydrogenation over various transition metal catalysts has been systematically studied. researchgate.net
At 25°C, the reaction is highly selective, yielding 1,2,3,4,5-endo,6-endo-hexamethylbicyclo[2.2.0]hex-2-ene as the major product (>95%) via a cis,exo-addition of hydrogen. researchgate.net
At a higher temperature of 50°C, the hydrogenation becomes less stereospecific. The degree of trans-addition increases across different metal catalysts in the order: Ru < Rh < Pd < Pt. researchgate.net
Homogeneous Hydrogenation: Homogeneous hydrogenation has been successfully carried out using platinum-tin complexes as catalysts. This reaction produces a 3:1 mixture of 1,2,3,4,5-endo,6-exo-hexamethylbicyclo[2.2.0]hex-2-ene and 1,2,3,4,5-endo,6-endo-hexamethylbicyclo[2.2.0]hex-2-ene. Deuteration experiments have been used to probe the mechanism of this homogeneous process. researchgate.netresearchgate.net
Table 2: Products of Hexamethyl Dewar Benzene Hydrogenation
| Catalysis Type | Conditions | Major Product(s) | Stereoselectivity |
|---|---|---|---|
| Heterogeneous | Transition Metals, 25°C | 1,2,3,4,5-endo,6-endo-hexamethylbicyclo[2.2.0]hex-2-ene | >95% cis,exo-addition |
| Heterogeneous | Transition Metals, 50°C | Mixture of isomers | Less stereospecific, increased trans-addition |
| Homogeneous | Platinum-tin complexes | 3:1 mixture of endo,exo- and endo,endo-isomers | - |
While the parent Dewar benzene is known to participate in cycloaddition reactions, the reactivity of its hexafluorinated derivative, hexafluorobicyclo[2.2.0]hexa-2,5-diene, has been specifically highlighted as a potent dipolarophile. It readily undergoes 1,3-cycloaddition reactions with dipoles such as phenyl azide and diazomethane. rsc.org This reactivity underscores the ability of the strained double bonds in the Dewar benzene framework to engage in pericyclic reactions. libretexts.org The specific cycloaddition reactivity of the hexamethyl derivative follows this trend, acting as a dienophile in reactions that form more complex polycyclic structures.
Transition Metal-Mediated Transformations
Hexamethyl Dewar benzene readily interacts with a variety of transition metals, acting as a versatile ligand and undergoing several transformations. These interactions can lead to the formation of stable complexes or catalytic rearrangements to more stable isomers.
As a diene, hexamethyl Dewar benzene can coordinate to transition metals in a η⁴-fashion. It serves as a bidentate chelating ligand, forming stable complexes with several transition metals. For instance, it reacts with bis(benzonitrile)palladium(II) chloride to yield dichloro(η⁴-hexamethylbicyclo[2.2.0]hexa-2,5-diene)palladium. Similar η⁴-diene complexes have been prepared with platinum, chromium, molybdenum, and tungsten. The reaction with metal carbonyls, such as (CH₃CN)₃M(CO)₃ where M is Cr, Mo, or W, results in the formation of C₆(CH₃)₆M(CO)₄ complexes. researchgate.net
In addition to forming simple η⁴-diene complexes, the reaction of hexamethyl Dewar benzene with certain transition metal halides, particularly those of rhodium and iridium, in alcoholic solvents leads to a significant rearrangement. Instead of a simple coordination, the bicyclic structure rearranges to form a pentamethylcyclopentadienyl (Cp*) ligand. For example, the reaction with rhodium(III) chloride trihydrate in methanol yields the dimeric pentamethylcyclopentadienylrhodium dichloride complex, [CpRhCl₂]₂. wikipedia.org A similar reaction occurs with iridium trichloride. This rearrangement is a key method for the synthesis of pentamethylcyclopentadienyl organometallic compounds. wikipedia.org The reaction with potassium tetrachloroplatinate, however, results in the formation of a pentamethylcyclopentadiene complex, [(η⁴-CpH)PtCl₂], suggesting that the rhodium and iridium metal centers are crucial for the formation of the aromatic anion. wikipedia.org
The table below summarizes the formation of various transition metal complexes with hexamethyl Dewar benzene.
| Metal Reagent | Resulting Complex Type | Example Complex | Reference |
| Bis(benzonitrile)palladium(II) chloride | η⁴-Diene Complex | Dichloro(η⁴-hexamethylbicyclo[2.2.0]hexa-2,5-diene)palladium | thieme-connect.de |
| [Pt(C₂H₄)Cl₂]₂ | η⁴-Diene Complex | Dichloro(η⁴-hexamethylbicyclo[2.2.0]hexa-2,5-diene)platinum | |
| (CH₃CN)₃Cr(CO)₃ | η⁴-Diene Complex | Tetracarbonyl(η⁴-hexamethylbicyclo[2.2.0]hexa-2,5-diene)chromium | researchgate.net |
| RhCl₃·3H₂O | Pentamethylcyclopentadienyl Complex | [CpRhCl₂]₂ | thieme-connect.de |
| IrCl₃·nH₂O | Pentamethylcyclopentadienyl Complex | [CpIrCl₂]₂ | wikipedia.org |
The strained nature of hexamethyl Dewar benzene makes it susceptible to isomerization to its more stable aromatic isomer, hexamethylbenzene. This valence isomerization can be catalyzed by transition metal complexes. For instance, rhodium diene complexes have been shown to catalyze this transformation. In the presence of catalytic amounts of palladium(II) chloride or a rhodium complex of hexamethyl Dewar benzene itself, the ligand in a palladium complex of hexamethyl Dewar benzene rearranges to hexamethylbenzene. thieme-connect.de
The rearrangement to the pentamethylcyclopentadienyl ligand in the presence of rhodium and iridium salts can also be considered a metal-mediated catalytic process, where the metal facilitates the ring-opening and subsequent rearrangement of the bicyclic structure.
Oxidation and Reduction Chemistry
The reactivity of the double bonds in hexamethyl Dewar benzene is evident in its oxidation and reduction reactions. These transformations can proceed with high stereoselectivity, owing to the rigid bicyclic framework.
The oxidation of hexamethyl Dewar benzene has been primarily explored through epoxidation of its double bonds. One or both of the double bonds can be epoxidized. The use of reagents like meta-chloroperoxybenzoic acid (mCPBA), peroxybenzoic acid, or dimethyldioxirane (DMDO) can lead to the formation of the corresponding mono- or diepoxide. wikipedia.org
The stereochemistry of the epoxidation is controlled, with the oxygen atoms adding to the exo face of the bicyclic system. The stability of the resulting epoxides is dependent on the reaction conditions. Under neutral conditions, such as when using DMDO (which produces neutral acetone as a byproduct), the epoxide products are stable. wikipedia.org However, when peracids like mCPBA are used, the acidic byproduct can catalyze the rearrangement of the epoxide. wikipedia.org
Dissolving the monoepoxide of hexamethyl Dewar benzene in magic acid leads to the removal of the oxygen atom and the formation of a dication with a pentagonal pyramidal structure. wikipedia.org
Hexamethyl Dewar benzene can be hydrogenated to yield partially or fully saturated bicyclic products. The reduction can be carried out using both heterogeneous and homogeneous catalysis, with the stereochemistry of the hydrogen addition being a key aspect.
Heterogeneous hydrogenation over various transition metal catalysts can be controlled to produce either the dihydro or the tetrahydro derivative. researchgate.net At 25°C, the hydrogenation is highly selective, with cis,exo addition of hydrogen to yield 1,2,3,4,5-endo,6-endo-hexamethylbicyclo[2.2.0]hex-2-ene. researchgate.net At higher temperatures (50°C), the stereospecificity decreases, and the extent of trans addition increases in the order of Ru < Rh < Pd < Pt. researchgate.net
Homogeneous hydrogenation has been achieved using platinum-tin complexes, which results in a mixture of the exo and endo dihydro products. researchgate.net The preservation of the bicyclic structure during these hydrogenations highlights the kinetic stability of the Dewar benzene framework under these reductive conditions.
The table below summarizes the key oxidation and reduction reactions of hexamethyl Dewar benzene.
| Reaction Type | Reagent(s) | Product(s) | Key Features | Reference |
| Epoxidation | mCPBA, DMDO | Mono- and diepoxides | Exo addition of oxygen. Product stability depends on pH. | wikipedia.org |
| Heterogeneous Hydrogenation | H₂, Transition Metal Catalyst (e.g., Pd, Pt, Rh, Ru) | Dihydro- and tetrahydro-hexamethylbicyclo[2.2.0]hexane | Stereoselective cis,exo addition at lower temperatures. | researchgate.net |
| Homogeneous Hydrogenation | H₂, Platinum-tin complexes | Mixture of dihydro isomers | Formation of both exo and endo products. | researchgate.net |
Theoretical and Computational Investigations
Quantum Chemical Calculations
A variety of quantum chemical methods, ranging from computationally efficient semi-empirical techniques to highly accurate ab initio calculations, have been employed to investigate the electronic structure and properties of hexamethyl Dewar benzene (B151609) and its related reactions.
Density Functional Theory (DFT) has been a powerful tool for studying the isomerization of Dewar benzene derivatives. scispace.com The choice of functional and basis set is critical for obtaining accurate energetic and geometric parameters. Studies on the ring-opening of the hexamethyl Dewar benzene radical cation have been performed using DFT calculations. nih.gov These investigations support the assignment of the 2B2 state as the ground state of the radical cation, providing hyperfine coupling constants that align well with experimental EPR data. researchgate.net
The potential energy surface of hexamethyl Dewar benzene is noted to be distinct from that of the unsubstituted Dewar benzene. scispace.com DFT calculations, specifically using methods like B3LYP/6-311+G**, have been instrumental in mapping the potential energy surface for the ring-opening of the parent Dewar benzene. These studies identified not just one, but two transition states and an intermediate (a Möbius benzene-like structure) along the reaction pathway. comporgchem.com The calculated activation energies for the thermal rearrangement of various Dewar benzene derivatives have shown excellent agreement with experimental kinetic data. scispace.com
| System | Method | Calculated Property | Value |
|---|---|---|---|
| Dewar Benzene | B3LYP/6-311+G | Activation Energy (TS1) | 31.0 kcal/mol |
| Dewar Benzene | B3LYP/6-311+G | Activation Energy (TS2) | 32.6 kcal/mol |
| Hexamethyl Dewar Benzene Radical Cation | B3LYP/6-311+G(d,p) | Symmetry of Ground State | 2B2 |
High-level ab initio methods provide a more rigorous treatment of electron correlation and are essential for accurately describing complex electronic phenomena such as bond breaking/formation and excited states.
Complete Active-Space Self-Consistent Field (CASSCF) calculations have been crucial in studying the ring-opening reactions of the hexamethyl Dewar benzene radical cation. nih.gov This multiconfigurational method is well-suited for describing the electronic structure near avoided crossings and conical intersections, which are critical features of the potential energy surface. nih.govresearchgate.net CASSCF geometries have been used to analyze the charge resonance transitions in Dewar benzene radical cations, although they can sometimes overestimate certain geometric parameters like the dihedral angle between the four-membered rings. researchgate.net
Møller-Plesset perturbation theory (MP2) has also been applied. For the hexamethyl Dewar benzene radical cation, single-point MP2 calculations were used to refine the hyperfine coupling constants calculated from geometries optimized at other levels of theory. researchgate.net For the parent Dewar benzene, MP2/6-31G* optimizations were used to locate the energy minimum and the transition state for the conrotatory ring opening of its trans isomer. acs.org
Coupled-Cluster with Single and Double and Perturbative Triple Excitations (CCSD(T)) represents a gold standard for accuracy in quantum chemistry. For systems related to Dewar benzene, CCSD(T) has been used to calculate barrier heights for isomerization, providing benchmark values. researchgate.net For instance, in the ring-opening of a Dewar benzene analogue, CCSD(T) calculations showed a stepwise mechanism to be energetically more favorable than a concerted conrotatory opening by about 9 kcal/mol.
| System | Method | Calculated Property | Value (kcal/mol) |
|---|---|---|---|
| Dewar Benzene | MP2/6-31G | Conrotatory Barrier (ΔH‡) | 27.9 |
| Dewar Benzene | MP4/6-31G//MP2/6-31G | Conrotatory Barrier (ΔE‡) | 24.2 |
| Dewar Benzene | MP2/6-31G | Disrotatory Barrier (ΔH‡) | 33.0 |
| Dewar Benzene | MP4/6-31G//MP2/6-31G | Disrotatory Barrier (ΔE‡) | 29.3 |
Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for studying large molecules.
MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3) has been used to study the electrocyclic conversion of Dewar benzene to benzene. rsc.org These studies calculated the activation energy for this symmetry-forbidden reaction to be 114.2 kJ/mol (approximately 27.3 kcal/mol). The calculations indicated that the transition state did not exhibit any particularly unusual geometric features. rsc.org
The Hückel Molecular Orbital (HMO) method is a very simple technique primarily applied to the π-electron systems of conjugated, planar molecules. wikipedia.orglibretexts.org It is based on several simplifying assumptions, ignoring the σ-framework and assuming planarity. libretexts.org Given that 1,2,3,4,5,6-hexamethylbicyclo[2.2.0]hexa-2,5-diene is a non-planar molecule with a highly strained σ-framework, the simple Hückel method is not suitable for describing its electronic structure or reactivity. The key bonding features and the strain energy that govern its chemistry lie within the σ-bonds, which are outside the scope of the HMO approximation.
Potential Energy Surfaces and Transition State Analysis
Understanding the potential energy surface (PES) is key to elucidating the reaction mechanism, stability, and dynamics of the isomerization of hexamethyl Dewar benzene.
The isomerization of Dewar benzenes, particularly photochemical pathways and reactions involving radical cations, often involves points on the potential energy surface where two electronic states become degenerate (conical intersections) or approach each other closely (avoided crossings). nih.gov Theoretical studies on the radical cation of hexamethyl Dewar benzene have identified transition states located near avoided crossings. nih.govresearchgate.net These state crossings are characterized by conical intersections where doublet electronic surfaces become degenerate. nih.gov The ring-opening of the Dewar benzene radical cation is described as a multistep process that involves transiting between potential energy surfaces of different electronic nature and symmetry through these crossings. researchgate.net
Reaction coordinate analysis involves mapping the lowest energy path from reactants to products, identifying intermediates and transition states. For the thermal ring-opening of Dewar benzene, the reaction was long considered a classic example of a symmetry-forbidden reaction. comporgchem.com However, detailed computational studies have revealed a more complex picture.
Contrary to the long-held assumption of a disrotatory pathway, calculations at multiple levels of theory indicate that a conrotatory ring-opening to a highly strained cis,cis,trans-cyclohexatriene (a Möbius benzene) proceeds through a slightly lower energy transition state. scispace.comacs.org Further intrinsic reaction coordinate (IRC) calculations showed that this conrotatory transition state connects Dewar benzene directly to the final benzene product without passing through the Möbius intermediate. scispace.com The potential energy surface for the hexamethyl derivative is known to differ, with the ring-opening leading to a strained trans conformation of hexamethylbenzene (B147005). scispace.com The reaction coordinate involves significant changes in the distance between the bridgehead carbons and the dihedral angle of the opening cyclobutene (B1205218) ring. scispace.com
Energetic Considerations
This compound, commonly known as hexamethyl Dewar benzene, is characterized by a significant amount of ring strain due to its bicyclo[2.2.0]hexane framework, which contains two fused cyclobutene rings. wikipedia.org Unlike its aromatic isomer, hexamethylbenzene, this compound is non-aromatic. The considerable strain energy is a key factor in its thermal instability relative to hexamethylbenzene. wikipedia.org The isomerization to the planar, aromatic hexamethylbenzene system is a highly exothermic process, driven by the release of this strain and the gain in aromatic stabilization energy. acs.org The high strain energy contributes to its kinetic persistence, which is a consequence of the orbital symmetry forbidden nature of its thermal rearrangement to the benzene structure. wikipedia.org
The thermal isomerization of this compound to hexamethylbenzene is a well-studied process. The reaction is thermodynamically favorable, with a significant release of energy. The enthalpy of this isomerization reaction has been determined experimentally. The release of ring strain and the formation of the highly stable aromatic ring of hexamethylbenzene make this conversion energetically favorable by approximately 60 kcal/mol. acs.orgchemrxiv.org
| Thermodynamic Parameter | Value | Units | Method | Reference |
|---|---|---|---|---|
| ΔrH° | -235 ± 3 | kJ/mol | Calorimetry | Adam and Chang, 1969 nist.gov |
| ΔrH° | -249 | kJ/mol | Equilibrium constant | Oth, 1968 nist.gov |
| ΔrH° | -233 ± 3 | kJ/mol | Calorimetry | Adam and Chang, 1969 nist.gov |
Despite the high exothermicity of the isomerization, this compound exhibits a notable kinetic stability. This is attributed to a substantial activation energy barrier for the thermal rearrangement. However, the activation energy can be significantly lowered under different conditions, such as in the presence of an oxidant or under an electron beam, indicating alternative reaction pathways. For the parent Dewar benzene, the thermal ring-opening has a relatively high activation barrier of 25.1 ± 2 kcal mol⁻¹. beilstein-journals.org For the hexamethyl derivative, various activation energies have been reported.
| Condition | Apparent Activation Energy | Units | Reference |
|---|---|---|---|
| Acetonitrile (B52724) solution with CAN as oxidant | 6 | kcal/mol | acs.orgescholarship.org |
| Under electron beam (100-300 K) | 0.8 | kcal/mol | acs.orgescholarship.org |
| Mechanochemical reaction with CAN (273-320 K) | 0.6 | kcal/mol | acs.orgescholarship.org |
Electron Transfer Theory and Reorganization Energies
Electron transfer plays a crucial role in the isomerization of this compound. Early cyclic voltammetry studies indicated that the oxidation potentials of hexamethyl Dewar benzene and hexamethylbenzene in acetonitrile are very similar (1.58 V and 1.62 V vs SCE, respectively). acs.orgchemrxiv.org This suggests that electron transfer between the two isomers could be reversible and potentially inefficient.
However, theoretical and experimental work supports a strongly unidirectional hole transfer from the hexamethylbenzene radical cation to hexamethyl Dewar benzene. researchgate.net This is attributed to a significant difference in the reorganization energies (λ) for the two species. The reorganization energy required for the conversion of the hexamethyl Dewar benzene radical cation to the neutral molecule is substantially larger than that for the hexamethylbenzene radical cation to its neutral form (Δλ ≈ 0.63 eV). researchgate.net This large difference in reorganization energy facilitates an efficient, unidirectional isomerization process initiated by electron transfer.
Orbital Symmetry and Reaction Permissibility
The kinetic stability of this compound, despite its high strain, is a classic example of orbital symmetry control in a chemical reaction. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a bicyclo[2.2.0]hexa-2,5-diene to a benzene derivative is a symmetry-forbidden process. wikipedia.orgwikipedia.orgnih.govacs.org
The isomerization involves the cleavage of the central carbon-carbon bond of the bicyclo[2.2.0]hexane core. For this 4n π-electron system (where n=1 for each cyclobutene ring), a concerted thermal reaction would require a conrotatory ring-opening. wikipedia.orgsci-hub.se However, a conrotatory motion would lead to the formation of a highly strained trans-benzene derivative, which is energetically unfavorable. beilstein-journals.orgcomporgchem.com The pathway to the stable benzene isomer requires a disrotatory ring-opening, which is thermally forbidden by the principles of orbital symmetry conservation. comporgchem.comacs.org This symmetry-imposed barrier is the primary reason for the observable lifetime of Dewar benzenes at room temperature. wikipedia.orgbeilstein-journals.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to investigate the complex potential energy surface of the Dewar benzene to benzene isomerization. comporgchem.comscispace.com These simulations provide a dynamic picture of the reaction trajectory, complementing static calculations of transition states and intermediates.
For the parent Dewar benzene, B3LYP/6-311+G** computations have identified a Möbius benzene intermediate along the reaction pathway, with two distinct transition states connecting it to Dewar benzene and benzene. comporgchem.com The second transition state was found to be slightly higher in energy, thus being the rate-limiting step. However, molecular dynamics simulations have suggested that this Möbius benzene intermediate is likely bypassed during the actual reaction. comporgchem.com First-principles Carr-Parrinello and Born-Oppenheimer molecular dynamics have been used to study the rearrangement of substituted Dewar benzenes, confirming the proposed reaction mechanisms. scispace.com While specific MD simulations focusing solely on the hexamethyl derivative are not extensively detailed in the literature, the principles derived from studies on the parent compound and other derivatives are considered applicable.
Advanced Materials and Research Applications
Chemical Energy Storage Systems and Solar Energy Conversion
The potential of hexamethyl Dewar benzene (B151609) in molecular solar thermal (MOST) systems is a significant area of investigation. These systems are designed to capture solar energy, store it in the chemical bonds of a metastable photoisomer, and release it on demand as heat. The isomerization between hexamethyl Dewar benzene and its stable aromatic counterpart, hexamethylbenzene (B147005), is central to this application. The energy release from the valence-bond isomerization is thermodynamically favorable by approximately 60 kcal/mol. chemrxiv.orgacs.org
Hexamethyl Dewar benzene represents the high-energy, metastable isomer in its pairing with hexamethylbenzene. The process of storing solar energy involves the photochemical conversion of the stable hexamethylbenzene into the strained hexamethyl Dewar benzene. This photoisomerization allows for the absorption and storage of photon energy within the molecule's chemical structure. Dewar benzenes are highly strained valence isomers of benzenes that have been studied for their role in energy storage and release systems. researchgate.net The significant strain energy of the Dewar benzene structure makes it an effective medium for storing energy captured from light.
Energy Storage Properties of the Hexamethyl Dewar Benzene System
| Property | Value | Significance |
|---|---|---|
| Thermodynamic Driving Force (Isomerization to Benzene) | ~60 kcal/mol | High potential for heat release (energy output). chemrxiv.orgacs.org |
| Isomerization Reaction Enthalpy (ΔH‡) | 25.1 ± 2 kcal mol–1 | Indicates a high activation barrier, contributing to the thermal stability of the metastable isomer. beilstein-journals.org |
| Thermal Half-life (Unsubstituted Dewar Benzene) | ~2 days | Demonstrates the kinetic stability of the strained ring system at room temperature. wikipedia.org |
The controlled release of stored energy is critical for practical applications. While the thermal conversion of hexamethyl Dewar benzene back to hexamethylbenzene can occur slowly, this process can be precisely controlled and accelerated through catalysis. Various transition-metal complexes have been shown to effectively catalyze this valence isomerization. For instance, rhodium diene complexes can quantitatively convert derivatives of hexamethyl Dewar benzene into hexamethylbenzene. researchgate.net Silver salts have also been identified as a unique class of catalysts capable of releasing stored energy from similar MOST systems. researchgate.net This catalytic control allows for the on-demand release of the stored solar energy as heat.
Development of Imaging and Sensing Systems
The unique electronic and structural properties of hexamethyl Dewar benzene have been leveraged in the development of novel imaging and chemical sensing technologies. These applications often exploit the significant change in properties that occurs upon its isomerization to an aromatic system.
A significant advancement in imaging science involves the use of hexamethyl Dewar benzene in "quantum amplified isomerization" (QAI) systems. nih.gov This process is a photoinitiated ring-opening that proceeds via a radical cation chain mechanism, resulting in a very high quantum yield. nih.gov The initiation of the reaction by a single photon or high-energy electron can trigger the isomerization of hundreds or thousands of molecules. chemrxiv.org
The mechanism involves the formation of a radical cation of hexamethyl Dewar benzene, which then rearranges through a low-energy pathway to the radical cation of hexamethylbenzene. nih.gov This radical cation can then oxidize another neutral hexamethyl Dewar benzene molecule, propagating the chain reaction. acs.org The apparent activation energy for this process in the solid state under an electron beam is remarkably low, at approximately 0.8 kcal/mol. chemrxiv.org This efficient conversion leads to a substantial change in the material's refractive index, creating optical contrast that can be used for imaging and data storage applications. nih.gov Research has shown that chain amplifications as high as 16 can be achieved in polymeric media. nih.gov
Quantum Amplified Isomerization (QAI) Characteristics
| Parameter | Observation | Reference |
|---|---|---|
| Mechanism | Radical cation chain reaction. | nih.gov |
| Apparent Activation Energy (Solid State) | ~0.8 kcal/mol | chemrxiv.org |
| Apparent Activation Energy (Solution with CAN oxidant) | ~6 kcal/mol | chemrxiv.org |
| Achieved Chain Amplification (in polymer) | Up to ~16 | nih.gov |
| Application | Creates changes in refractive index for optical contrast. | nih.gov |
Bicyclo[2.2.0]hexene (BCH) derivatives, including hexamethyl Dewar benzene, serve as effective "proaromatic" platforms. Their high-energy, strained nature is employed to drive chemical reactions forward irreversibly upon conversion to a stable aromatic ring. nih.gov This principle has been applied to develop new reagents and functional materials for chemical sensing. The redox-triggered valence isomerization of a specially designed BCH derivative can lead to distinct colorimetric and fluorescent responses. nih.gov This occurs when the isomerization produces a structure with an intramolecular charge transfer excited state, making the system sensitive to external stimuli like the vapor of electrophilic reagents. nih.gov
Precursors in Organic Synthesis and Organometallic Chemistry
One of the most widespread and practical applications of hexamethyl Dewar benzene is its use as a precursor in organometallic chemistry. wikipedia.org It serves as a convenient starting material for the synthesis of complexes containing the highly valuable pentamethylcyclopentadienyl (Cp*) ligand.
When hexamethyl Dewar benzene reacts with certain transition metal halides, such as rhodium or iridium salts in methanol, it undergoes a rearrangement reaction to form the pentamethylcyclopentadienyl ligand coordinated to the metal center. wikipedia.org This method is a key step in the synthesis of important organometallic dimers, including pentamethylcyclopentadienyl rhodium dichloride dimer ([CpRhCl₂]₂) and pentamethylcyclopentadienyl iridium dichloride dimer ([CpIrCl₂]₂). wikipedia.org These dimers are versatile starting materials for a vast range of further syntheses in organometallic chemistry and catalysis. thieme-connect.dethieme-connect.de The reaction can be triggered by the metal-halide salt dissolved in methanol, which facilitates the rearrangement of the bicyclic structure to the cyclopentadiene (B3395910) derivative. wikipedia.org
Q & A
Basic Questions
Q. What experimental techniques are essential for characterizing the molecular structure of 1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring strain. X-ray crystallography provides definitive structural validation, particularly for bicyclic systems, by resolving bond angles and dihedral distortions. Mass spectrometry (MS) corroborates molecular weight (162.27 g/mol, C₁₂H₁₈) and fragmentation patterns .
Q. How can this compound be synthesized in a laboratory setting?
- Methodological Answer : A common route involves thermal unimolecular isomerization of precursors like 1,4-dimethylbicyclo[2.2.0]hexane. Reaction conditions (e.g., 95–120°C, inert atmosphere) must be optimized to avoid side products. First-order kinetics dominate, requiring precise temperature control and reaction time monitoring .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Risk code "10" (flammable liquid) mandates storage below 25°C in flame-resistant cabinets. Use explosion-proof equipment during synthesis. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is essential due to potential vapor inhalation risks .
Advanced Research Questions
Q. How do computational methods enhance understanding of this compound’s reaction thermodynamics?
- Methodological Answer : Density Functional Theory (DFT) calculations predict enthalpy changes (e.g., ΔrH° = -262 ± 0.4 kJ/mol for hydrogenation reactions) and transition states. Coupling these with experimental calorimetry validates resonance stabilization and strain energy in the bicyclic framework .
Q. What strategies resolve contradictions in reported kinetic data for its isomerization reactions?
- Methodological Answer : Employ factorial design (e.g., 2³ factorial experiments) to isolate variables like temperature, solvent polarity, and catalyst presence. Cross-validate using Arrhenius plots and Eyring equations to identify deviations caused by side reactions or impurities .
Q. How does steric hindrance from methyl groups influence regioselectivity in Diels-Alder reactions?
- Methodological Answer : Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., deuterated dienophiles) quantify steric effects. Competitive experiments with substituted dienophiles reveal preferential attack at less hindered positions, validated by HPLC-MS analysis of adduct ratios .
Q. What advanced spectroscopic techniques detect photodegradation products under UV exposure?
- Methodological Answer : Time-resolved UV-Vis spectroscopy monitors intermediate formation, while GC-MS coupled with solid-phase microextraction (SPME) identifies volatile degradation byproducts. For non-volatiles, high-resolution LC-Orbitrap MS provides structural elucidation .
Q. How can isotopic labeling (e.g., ¹³C) clarify metabolic or environmental degradation pathways?
- Methodological Answer : Synthesize ¹³C-labeled analogs via Wittig or Grignard reactions using isotopically enriched precursors. Track environmental fate using stable isotope probing (SIP) in microcosm studies, analyzed via NMR or isotope-ratio mass spectrometry (IRMS) .
Key Research Challenges
- Stereochemical Control : Methyl group crowding complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cycloadditions) are under investigation.
- Thermal Stability : Long-term storage studies at varying temperatures (25–40°C) reveal decomposition via retro-Diels-Alder pathways, necessitating stabilizers like BHT (butylated hydroxytoluene).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
